molecular formula C9H4BrF5O B3043566 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide CAS No. 886762-03-4

3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B3043566
CAS No.: 886762-03-4
M. Wt: 303.02 g/mol
InChI Key: OKBKUJRXPNORKF-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a fluorinated α-halocarbonyl compound characterized by fluorine substituents at the 3- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. Its bromide moiety and electron-withdrawing substituents make it a reactive intermediate in organic synthesis, particularly in cyclocondensation and nucleophilic substitution reactions for constructing heterocyclic frameworks .

Properties

IUPAC Name

2-bromo-1-[3,4-difluoro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O/c10-3-7(16)4-1-5(9(13,14)15)8(12)6(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKUJRXPNORKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3,4-difluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted phenacyl derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₄BrF₅O
  • Molecular Weight : Approximately 303.03 g/mol
  • Appearance : Typically exists as a white to pale yellow solid

The fluorination in this compound significantly alters its physicochemical properties, enhancing metabolic stability and bioavailability, which are crucial for pharmaceutical applications.

Organic Synthesis

3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitution and electrophilic aromatic substitution. The presence of fluorine atoms increases the electrophilicity of the carbonyl group, facilitating these reactions.

Medicinal Chemistry

Research indicates that fluorinated compounds often exhibit enhanced biological activities. Although specific biological activity data for this compound is limited, similar compounds have shown potential as antimicrobial and anticancer agents. The compound's structure may allow it to interact favorably with biological macromolecules, making it a candidate for drug development.

Material Science

The compound can be utilized in the development of advanced materials with unique properties. Its reactivity can be exploited to create specialty chemicals that meet specific industrial requirements. The incorporation of fluorinated groups often leads to materials with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide largely depends on the specific application and the target molecule it interacts withThe trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can be beneficial in drug design .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s reactivity and stability are influenced by the positions of fluorine and trifluoromethyl groups. Below is a comparative analysis with closely related phenacyl bromides:

Compound Name Substituent Positions Halogen Trifluoromethyl Position Key Properties
3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide 3,4-F; 5-CF₃ Br 5 Enhanced electron-withdrawing effects due to dual fluorine and -CF₃ groups .
3-Fluoro-5-(trifluoromethyl)phenacyl bromide 3-F; 5-CF₃ Br 5 Reduced fluorination may lower stability compared to 3,4-difluoro analog .
2-Chloro-5-(trifluoromethyl)phenacyl bromide 2-Cl; 5-CF₃ Br 5 Chlorine’s larger atomic size may slow reaction kinetics vs. fluorine .
3,5-Difluorobenzyl bromide 3,5-F Br - Benzyl bromide structure lacks α-carbonyl, limiting cyclization utility .

Key Observations :

  • Electron-Withdrawing Effects : The 3,4-difluoro-5-CF₃ substitution creates a highly electron-deficient aromatic ring, accelerating nucleophilic attack on the carbonyl carbon .
  • Halogen Influence : Bromine’s leaving-group ability is critical in substitution reactions. Chlorine analogs (e.g., 2-chloro-5-CF₃) may exhibit slower reactivity due to weaker bond polarization .
  • Stability : Fluorinated phenacyl bromides generally exhibit higher thermal stability. Compounds like 3,4-difluoro-5-CF₃ derivatives are stable at 25°C, as observed in analogous fluorinated intermediates .

Biological Activity

3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique molecular structure, which includes a phenacyl moiety with significant fluorination. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

  • Molecular Formula : C10H6BrF5O
  • Molecular Weight : Approximately 303.03 g/mol

The presence of fluorine atoms in the structure enhances the compound's chemical stability and alters its physicochemical properties, making it a subject of interest for drug development and other applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds have shown significant biological properties. Compounds with similar structures are often investigated for their potential as pharmaceuticals due to enhanced metabolic stability and bioavailability.

Antimicrobial Activity

Research indicates that fluorinated phenacyl derivatives can exhibit antimicrobial properties. For instance, compounds with trifluoromethyl groups have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Target Organism
Compound A25.9S. aureus
Compound B12.9MRSA
Compound C44.4E. coli

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural motifs to this compound exhibit anticancer activity against various human cancer cell lines. For example, certain derivatives showed IC50 values lower than those of established chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity Against Human Cell Lines

Compound NameIC50 (μM)Cancer Cell Line
Compound D22.4PACA2
Compound E44.4HCT116
Doxorubicin52.1PACA2

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with biological macromolecules such as enzymes or receptors. Studies suggest that fluorinated compounds can influence various biochemical pathways, potentially leading to their antimicrobial and anticancer activities.

Safety and Toxicity

While exploring the biological activity of this compound, it is also crucial to consider safety profiles. Similar compounds have been associated with respiratory irritations and other health concerns following exposure . Therefore, understanding the toxicity profile is essential for evaluating the practical applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via bromination of a fluorinated acetophenone precursor using bromine (Br₂) or HBr in solvents like carbon disulfide or acetic acid. For analogs like phenacyl bromide, bromination in ether or carbon tetrachloride with aluminum chloride as a catalyst is common .
  • Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. Purity (>98%) is confirmed via melting point analysis, NMR, and HPLC .

Q. What are the critical storage conditions to ensure stability?

  • Stability : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, strong oxidizers, and alkaline/acidic conditions to prevent decomposition .
  • Handling : Use vacuum-sealed glassware for transfers to minimize hydrolysis or side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Methods :

  • ¹H/¹⁹F NMR : Confirm substitution patterns and fluorine environments (e.g., δ ~5 ppm for α-keto bromide protons) .
  • IR Spectroscopy : Identify C=O (1700–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions to form heterocycles?

  • Mechanism : The α-bromo ketone group acts as an electrophile in domino reactions. For example, FeCl₃-catalyzed cyclization with amines and alkynes forms substituted pyrroles via enamine intermediates .
  • Optimization : Use polar aprotic solvents (DMF, acetonitrile) and catalytic Lewis acids (FeCl₃, ZnBr₂) to enhance reaction rates and yields (70–85%) .

Q. What are the common byproducts in nucleophilic substitution reactions, and how can they be mitigated?

  • Byproducts : Competing elimination (forming α,β-unsaturated ketones) or dimerization via bromide displacement.
  • Mitigation :

  • Maintain low temperatures (0–5°C) to suppress elimination.
  • Use excess nucleophiles (e.g., amines, thiols) and phase-transfer catalysts (e.g., TBAB) to favor substitution .

Q. How do solvent polarity and substituent effects influence reaction outcomes in cross-coupling applications?

  • Solvent Effects :

  • Polar solvents (DMSO, DMF) : Enhance solubility of fluorinated intermediates but may promote hydrolysis.
  • Nonpolar solvents (toluene, CCl₄) : Reduce side reactions but require higher temperatures for activation .
    • Substituent Effects : Electron-withdrawing trifluoromethyl and fluoro groups increase electrophilicity at the α-carbon, accelerating SN₂ reactions but requiring careful stoichiometry to avoid overalkylation .

Safety and Handling

Q. What personal protective equipment (PPE) is essential for safe handling?

  • PPE Requirements :

  • Respirators with particle filters (EN 143 standard) for dust control .
  • Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
    • Emergency Measures : In case of inhalation, move to fresh air and administer oxygen. For skin contact, wash with soap and water for 15 minutes .

Key Research Applications

  • Medicinal Chemistry : Serves as a building block for trifluoromethylated heterocycles with potential bioactivity .
  • Materials Science : Used in synthesizing fluorinated polymers with enhanced thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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